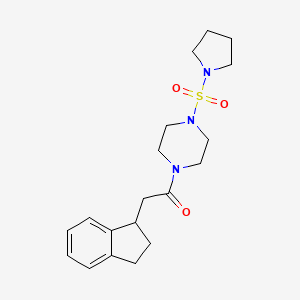
5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H7Cl2N3O3 and its molecular weight is 336.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.9864465 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystallography
Research on 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has contributed to our understanding of molecular structures and crystallography. Studies highlight the dihedral angles formed by the dichlorophenyl and nitrophenyl rings with the oxadiazole ring, which are crucial for the compound's molecular stability and interactions. Such insights are vital for designing molecules with desired properties for various applications (H. Fun et al., 2010).
Corrosion Inhibition
Oxadiazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. Studies on synthesized oxadiazole derivatives demonstrate their ability to significantly reduce steel dissolution, showcasing their potential as corrosion inhibitors in industrial applications. Such compounds operate through mechanisms involving adsorption and formation of protective layers on metal surfaces (Vikas Kalia et al., 2020).
Antimicrobial and Antifungal Activities
Several oxadiazole derivatives exhibit notable antimicrobial and antifungal activities. Research into these compounds reveals their potential in combating various bacterial and fungal strains, highlighting their relevance in developing new antimicrobial agents. Such studies are foundational for pharmaceutical research focusing on new drug discovery and development (E. Jafari et al., 2017).
Material Science
In the realm of materials science, 1,3,4-oxadiazoles are explored for their thermal properties and stability, contributing to the development of materials with specific thermal behaviors. Research on these compounds includes studies on their melting points and thermal degradation, providing insights into their suitability for various industrial applications (S. Arora et al., 2012).
Synthetic Methodologies
Advancements in synthetic methods for oxadiazole derivatives, including 5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, are crucial for the efficient production of these compounds. Innovations in green chemistry and catalyst-free synthesis approaches are particularly noteworthy, offering environmentally friendly and cost-effective routes for producing oxadiazole derivatives (F.-J. Zhu et al., 2015).
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3/c15-11-6-3-9(7-12(11)16)14-17-13(18-22-14)8-1-4-10(5-2-8)19(20)21/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBBCFBQPGRMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-CHLOROPHENYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5502015.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)

methanone](/img/structure/B5502034.png)
![3-[1-(4-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)
![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

